molecular formula C16H17N3O3S B6426771 N-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethyl}benzamide CAS No. 2198199-53-8

N-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethyl}benzamide

Cat. No. B6426771
CAS RN: 2198199-53-8
M. Wt: 331.4 g/mol
InChI Key: LUUVWWSSRGWKGE-UHFFFAOYSA-N
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Description

“N-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethyl}benzamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .

Scientific Research Applications

N-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethyl}benzamide has been used in a variety of scientific research applications. It has been used to study the inhibition of AChE and its effects on neurotransmitter release, as well as to study the mechanisms of action of other compounds that interact with AChE. This compound has also been used to study the effects of Alzheimer's disease on the brain and to study the effects of aging on the nervous system.

Mechanism of Action

N-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethyl}benzamide acts as an inhibitor of AChE, which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This compound binds to the active site of AChE, blocking the enzyme and preventing it from breaking down acetylcholine. This leads to an increase in the amount of acetylcholine in the synaptic cleft, which can have various effects on the nervous system.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to increase the amount of acetylcholine in the synaptic cleft, which can lead to increased neural activity, improved memory and learning, and increased alertness. This compound has also been found to increase the levels of other neurotransmitters, such as dopamine and serotonin, which can lead to improved mood and reduced anxiety.

Advantages and Limitations for Lab Experiments

N-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethyl}benzamide has several advantages for use in laboratory experiments. It is highly selective for AChE, has low toxicity, and is relatively inexpensive. However, it is also limited in its applications due to its short half-life and its inability to cross the blood-brain barrier.

Future Directions

N-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethyl}benzamide has potential for use in a variety of future research applications. It could be used to study the effects of Alzheimer's disease on the brain and to study the effects of aging on the nervous system. It could also be used to study the effects of other drugs or compounds on the nervous system. Additionally, this compound could be used to study the effects of various environmental toxins on the nervous system. Finally, this compound could be used to study the effects of various genetic mutations on the nervous system.

Synthesis Methods

N-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethyl}benzamide can be synthesized using a variety of methods. The most common method is the reaction of 2-amino-3-thiazolone with 2-chloro-N-benzylpyrrolidine in the presence of sodium hydroxide and acetic acid. The reaction is carried out at room temperature and yields a product with a purity of over 95%.

Safety and Hazards

The safety and hazards associated with thiazole derivatives can vary depending on their specific structure . The retrieved papers do not provide specific information on the safety and hazards of “N-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethyl}benzamide”.

properties

IUPAC Name

N-[2-oxo-2-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-14(10-18-15(21)12-4-2-1-3-5-12)19-8-6-13(11-19)22-16-17-7-9-23-16/h1-5,7,9,13H,6,8,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUVWWSSRGWKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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